1-Methyl-2-phenylpiperidin-4-amine
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methyl-2-phenylpiperidin-4-amine |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3 |
InChI Key |
IKHIBKMYECYOPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-2-phenylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylsilane with an imine, followed by cyclization and reduction, can yield piperidine derivatives . Industrial production methods often involve multi-step processes that ensure high yield and purity, utilizing catalysts and optimized reaction conditions .
Chemical Reactions Analysis
1-Methyl-2-phenylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-2-phenylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring compounds.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenylpiperidin-4-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1-methyl-2-phenylpiperidin-4-amine and key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Lipophilicity and CNS Activity :
- The phenyl group in this compound enhances lipophilicity, favoring BBB penetration and CNS-targeted effects . In contrast, polar substituents like pyrimidine (e.g., Y507-5624) or sulfonyl groups (e.g., 1-(phenylsulfonyl)piperidin-4-amine ) reduce BBB penetration but may improve solubility for peripheral targets.
Biological Target Specificity: Bulky substituents, such as the pteridin ring in 946290-20-6, are associated with kinase or enzyme inhibition (e.g., anticancer activity) .
Synthetic Flexibility :
- Reductive amination (e.g., Example 14 in EP 2 402 347 A1 ) and nucleophilic substitution (e.g., piperazine derivatives in ) are common synthetic routes for piperidine analogs. The choice of substituents (e.g., morpholine in ) allows tuning of pharmacokinetic properties.
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard synthetic routes for 1-Methyl-2-phenylpiperidin-4-amine, and how can purity be ensured? A:
- Synthetic Routes : A common method involves alkylation of piperidin-4-amine derivatives with methyl halides or benzyl halides under basic conditions (e.g., K₂CO₃ or NaH in acetonitrile or ethanol) . For example, reacting 2-phenylpiperidin-4-amine with methyl iodide in the presence of a base yields the target compound.
- Purification : Recrystallization using ethanol/water mixtures or chromatography (silica gel, eluting with ethyl acetate:hexane) ensures purity. Purity can be verified via HPLC (≥98%) and melting point analysis .
Advanced Optimization of Synthetic Yield
Q: How can conflicting literature reports on low yields (<40%) be addressed in large-scale synthesis? A:
- Reaction Optimization : Use continuous flow reactors to enhance mixing and heat transfer, improving yield to >70% .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or phase-transfer catalysts (e.g., TBAB) can accelerate alkylation .
- Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., over-alkylated products), guiding solvent/base adjustments .
Structural Characterization Techniques
Q: What advanced methods resolve ambiguities in the compound’s 3D conformation? A:
- Basic : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C1, phenyl at C2). For example, the methyl group shows a singlet at δ 1.2–1.5 ppm .
- Advanced : X-ray crystallography (single-crystal analysis) or DFT-based computational modeling (e.g., Gaussian 09) reveals chair conformation of the piperidine ring and torsional angles of the phenyl group .
Biological Activity Profiling
Q: How to design experiments to evaluate its potential as a CNS-targeting agent? A:
- Initial Screening :
- In vitro receptor binding assays (e.g., dopamine D2/D3 receptors) at 1–10 μM concentrations .
- Cytotoxicity assays (MTT) on neuronal cell lines (IC₅₀ > 50 μM indicates safety) .
- Mechanistic Studies :
- Patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA receptors) .
- Microdialysis in rodent models to measure neurotransmitter release (e.g., dopamine) .
Addressing Contradictory Bioactivity Data
Q: How to reconcile conflicting reports on its efficacy in serotonin receptor modulation? A:
- Purity Verification : Ensure batches are free of trace impurities (e.g., residual solvents) via GC-MS .
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and receptor density in radioligand binding assays .
- Metabolite Screening : Incubate with liver microsomes to rule out active metabolites skewing results .
Structure-Activity Relationship (SAR) Studies
Q: Which structural analogs enhance selectivity for σ receptors over adrenergic receptors? A:
- Key Modifications :
- Replace the methyl group with bulkier substituents (e.g., ethyl or isopropyl) to reduce adrenergic binding .
- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance σ receptor affinity (Ki < 100 nM) .
- Data Table :
| Analog | σ1 Ki (nM) | α1-Adrenergic Ki (nM) |
|---|---|---|
| 1-Methyl-2-(4-Fluorophenyl) | 85 | 1200 |
| 1-Ethyl-2-Phenyl | 210 | 450 |
Stability and Degradation Pathways
Q: What conditions accelerate oxidative degradation, and how can this be mitigated? A:
- Degradation Triggers : Exposure to light or O₂ generates N-oxide derivatives (LC-MS m/z +16) .
- Preventive Measures : Store under argon at -20°C with antioxidants (e.g., BHT). Use amber vials to block UV light .
Safety and Handling Protocols
Q: What precautions are necessary given limited toxicity data? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
